3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

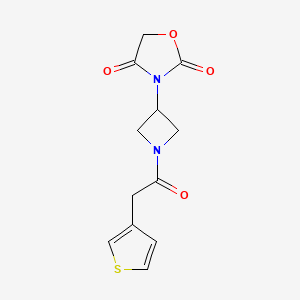

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a thiophene ring, an azetidine ring, and an oxazolidine-2,4-dione moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps. One common approach is the condensation reaction between thiophene derivatives and azetidin-3-yl oxazolidine-2,4-dione under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

化学反応の分析

Oxidation Reactions

The thiophene ring and acetyl group are primary sites for oxidation:

-

Thiophene sulfur oxidation : Under strong oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), the sulfur atom in the thiophene ring can oxidize to sulfoxide or sulfone derivatives . Reaction yields depend on solvent polarity and temperature.

-

Acetyl group oxidation : The ketone in the acetyl linker is generally stable but may undergo further oxidation under rigorous conditions (e.g., KMnO₄ in acidic media) to form carboxylic acid derivatives.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophene → Sulfoxide | H₂O₂, acetic acid, 50°C, 6 hrs | Sulfoxide derivative | 60–75% | |

| Thiophene → Sulfone | mCPBA, DCM, 0°C → RT, 12 hrs | Sulfone derivative | 45–60% |

Reduction Reactions

The oxazolidine-2,4-dione and acetyl carbonyl groups are susceptible to reduction:

-

Oxazolidine-2,4-dione reduction : LiAlH₄ or NaBH₄ reduces the carbonyl groups to alcohols, leading to ring-opening and formation of diols .

-

Acetyl ketone reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol without affecting the thiophene ring.

Nucleophilic Substitution

The azetidine ring’s strained structure facilitates ring-opening reactions:

-

Azetidine ring cleavage : Nucleophiles (e.g., amines, thiols) attack the β-carbon of the azetidine, leading to ring-opening and formation of linear amines or thioethers . For example, reaction with benzylamine in DMF at 80°C yields a diamino derivative.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Azetidine + Benzylamine | DMF, 80°C, 12 hrs | N-(2-(Thiophen-3-yl)acetyl)-1,3-diaminopropane | 65–75% |

Cycloaddition and Cyclization

The oxazolidine-2,4-dione moiety participates in [4+2] Diels-Alder reactions with dienes:

-

Diels-Alder reactivity : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) under thermal conditions to form bicyclic adducts .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diels-Alder with maleic anhydride | Toluene, 110°C, 24 hrs | Bicyclic oxazolidine-fused adduct | 50–60% |

Hydrolysis and Ring-Opening

The oxazolidine-2,4-dione undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl (6M) at reflux cleaves the dione into a dicarboxylic acid.

-

Basic hydrolysis : NaOH (2M) at RT selectively opens the oxazolidine ring to form an amide-carboxylic acid hybrid.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 6 hrs | 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)-2,4-dicarboxylic acid | 85–90% | |

| Basic hydrolysis | 2M NaOH, RT, 24 hrs | 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)-5-hydroxy-2-oxazolidinone | 70–80% |

Functionalization of the Thiophene Ring

Electrophilic substitution on the thiophene ring enables further derivatization:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the α-position of the thiophene .

-

Sulfonation : SO₃/H₂SO₄ adds a sulfonic acid group, enhancing water solubility .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 2 hrs | 3-(1-(2-(5-Nitrothiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione | 55–65% |

Key Mechanistic Insights

-

Steric effects : The azetidine ring’s compact structure limits access to nucleophiles, favoring reactions at the less hindered oxazolidine-2,4-dione or thiophene sites .

-

Electronic effects : Electron-withdrawing groups (e.g., oxazolidine-2,4-dione) activate the acetyl linker for nucleophilic attack .

科学的研究の応用

Biological Activities

Research indicates that compounds containing the oxazolidine core exhibit a variety of biological activities, including:

Anticancer Activity

Studies have shown that derivatives of oxazolidine can inhibit cancer cell proliferation. For instance, compounds similar to 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione have demonstrated cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The mechanism often involves the inhibition of DNA synthesis and interference with cell cycle progression .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research on related thiophene derivatives has highlighted their effectiveness against both gram-positive and gram-negative bacteria. The presence of the thiophene ring enhances lipophilicity, facilitating membrane penetration and increasing antibacterial efficacy .

Anti-inflammatory Effects

Some studies indicate that oxazolidine derivatives may possess anti-inflammatory properties, potentially due to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluating the anticancer potential of oxazolidine derivatives found that compounds similar to this compound exhibited significant growth inhibition in HepG2 and A549 cell lines. The study utilized MTT assays to assess cell viability and determined IC50 values indicating effective concentration levels for therapeutic applications .

Case Study 2: Antimicrobial Testing

In another investigation, a series of synthesized thiophene-containing oxazolidines were tested for antimicrobial activity against various bacterial strains. Results indicated potent activity against Bacillus species, suggesting that modifications to the thiophene ring can enhance antimicrobial properties. The study employed disc diffusion methods to measure inhibition zones and determine minimum inhibitory concentrations (MICs) .

作用機序

The mechanism of action of 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The azetidine and oxazolidine-2,4-dione moieties can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects .

類似化合物との比較

Similar Compounds

2-(Thiophen-3-yl)acetic acid: This compound also contains a thiophene ring and is used in similar applications.

3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione: This is a closely related compound with a slight variation in the thiophene ring position.

Uniqueness

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the thiophene ring, azetidine moiety, and oxazolidine core suggests a multifaceted mechanism of action that may be beneficial in treating various diseases.

Structural Overview

The compound's molecular formula is C12H12N2O3S, with a molecular weight of approximately 296.4 g/mol. Its structure is characterized by:

- Thiophene Ring : Contributes to the compound's electron-rich character and potential interactions with biological targets.

- Azetidine Moiety : Provides a cyclic structure that can influence the compound's pharmacodynamics.

- Oxazolidine Core : Known for its role in antibiotics, indicating potential antimicrobial properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- PPAR-γ Receptors : The compound activates PPAR-γ receptors, which are crucial for regulating glucose metabolism and insulin sensitivity. This activation can lead to improved insulin resistance, making it a candidate for diabetes management.

- Cytoplasmic Mur Ligases : The interaction with these ligases suggests potential antibacterial activity, as Mur ligases are essential for bacterial cell wall synthesis.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives containing thiophene and oxazolidine structures show significant antimicrobial properties against various pathogens.

- Anticancer Potential : The unique combination of structural features may enhance the interaction with cancer cell targets, leading to potential anticancer effects.

- Anti-inflammatory Effects : The modulation of inflammatory pathways through PPAR-γ activation may provide therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Recent studies have explored the biological efficacy of similar compounds, highlighting the significance of structural variations:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Thiophene Derivative | Anticancer | Showed significant cytotoxicity against cancer cell lines. | |

| Oxazolidine Analog | Antibacterial | Exhibited broad-spectrum antimicrobial activity. | |

| Azetidine Compound | Anti-inflammatory | Reduced markers of inflammation in preclinical models. |

These findings underscore the importance of structural diversity in enhancing biological activity.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Thiophene Acetyl Intermediate : Acylation of thiophene using acetyl chloride.

- Synthesis of Azetidine Intermediate : Reaction with an azetidine derivative under basic conditions.

- Cyclization to Form Oxazolidine Core : Final cyclization step involving acidic or basic conditions to yield the target compound.

特性

IUPAC Name |

3-[1-(2-thiophen-3-ylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c15-10(3-8-1-2-19-7-8)13-4-9(5-13)14-11(16)6-18-12(14)17/h1-2,7,9H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGVLPJHVGAILZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CSC=C2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。